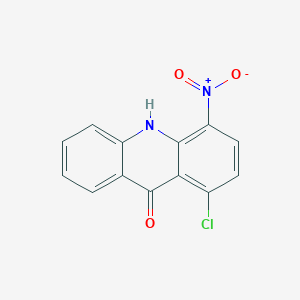

1-chloro-4-nitro-10H-acridin-9-one

Description

Historical Context and Evolution of Research on Acridinone (B8587238) Derivatives

Research into acridine (B1665455) and its derivatives dates back to the 19th century when they were primarily used as dyes and pigments. rsc.org The parent compound, acridine, is structurally related to anthracene, with a nitrogen atom replacing one of the central CH groups. wikipedia.org The oxidized form, acridone (B373769), features a carbonyl group at the 9th position and a nitrogen atom at the 10th position. jocpr.com

The initial investigations into acridine derivatives in the early 20th century led to the discovery of their antibacterial and antiparasitic properties. nih.gov This marked the beginning of medicinal chemistry research on this class of compounds. Over the decades, the focus of research has evolved significantly. Scientists began to understand that the planar structure of the acridine ring allows it to intercalate with DNA, interfering with cellular processes. nih.gov This discovery paved the way for the development of acridine-based compounds as anticancer agents in the 1970s. nih.gov

The evolution of research has been marked by the synthesis of numerous acridinone derivatives with various substituents to enhance their biological activity and selectivity. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the impact of different functional groups on the compounds' efficacy and mechanism of action. researchgate.net This has led to the development of a wide array of acridone derivatives with potential applications in treating cancer, viral infections, and other diseases. rsc.orgjocpr.com

Significance of the Acridinone Scaffold in Medicinal and Organic Chemistry Research

The acridinone scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its wide range of biological activities. nih.gov Its significance stems from several key features:

DNA Intercalation: The planar aromatic structure of the acridinone core allows it to insert between the base pairs of DNA. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cell death, a mechanism that is particularly relevant for anticancer drug design. researchgate.net

Enzyme Inhibition: Acridinone derivatives have been shown to inhibit various enzymes that are crucial for cell function and proliferation, such as topoisomerases I and II, telomerase, and protein kinases. nih.govresearchgate.net These enzymes are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.

Versatility in Chemical Modification: The acridinone scaffold can be readily modified at various positions, allowing for the synthesis of a large library of derivatives with diverse physicochemical and biological properties. nih.govresearchgate.net The nature and position of substituents on the heterocyclic core are critical determinants of the observed biological activity and selectivity. nih.gov

Broad Spectrum of Biological Activities: Research has demonstrated that acridinone derivatives possess a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, antimalarial, anti-inflammatory, and antiparasitic activities. rsc.orgjocpr.commdpi.com

The synthesis of acridinone and its derivatives is also a significant area of research in organic chemistry. Various synthetic methods have been developed and refined over the years, including the Ullmann condensation and reactions involving benzyne (B1209423) mechanisms. jocpr.comnih.gov The ongoing development of novel and efficient synthetic routes is crucial for accessing new acridinone-based compounds for biological evaluation. nih.gov

Table 1: Selected Biological Activities of Acridinone Derivatives

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | DNA intercalation, Topoisomerase I/II inhibition, Telomerase inhibition | nih.govresearchgate.netnih.gov |

| Antimicrobial | DNA binding, Enzyme inhibition | rsc.orgjocpr.com |

| Antiviral | Inhibition of viral replication | jocpr.comresearchgate.net |

| Antimalarial | Inhibition of parasite growth | rsc.orgmdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways | rsc.orgjocpr.com |

Overview of Research Trends Pertaining to 1-chloro-4-nitro-10H-acridin-9-one

Research on this compound and related nitroacridinones has been largely driven by their potential as anticancer agents. The presence of the nitro group is a key feature, as it can be bioreduced in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This has led to the investigation of nitroacridinones as hypoxia-selective drugs. tandfonline.com

A significant trend in this area is the synthesis of unsymmetrical bisacridines, where a this compound moiety is linked to another acridine or acridone derivative. These dimeric compounds have shown promising antitumor activity. google.com The rationale behind this approach is to enhance DNA binding affinity and potentially overcome drug resistance mechanisms.

Another research focus is the development of improved and more efficient synthetic routes for nitroacridines. rsc.org This includes optimizing reaction conditions to increase yields and reduce the number of synthetic steps, making these compounds more accessible for further investigation. rsc.org For instance, research has focused on the synthesis of precursors like 6,9-dichloro-2-methoxy-4-nitroacridine as a key intermediate for creating a variety of substituted acridines. rsc.org

The biological evaluation of these compounds often involves screening against various cancer cell lines to determine their cytotoxic activity. tandfonline.com The presence of the nitro group at the 4-position, in conjunction with the chloro group at the 1-position, appears to be important for the observed antitumor effects.

Unexplored Research Avenues and Gaps in the Current Literature on this compound

Despite the research conducted on this compound and its analogues, several research avenues remain underexplored, and gaps exist in the current literature:

Detailed Mechanistic Studies: While the general mechanism of action for acridinones involves DNA intercalation and enzyme inhibition, the specific molecular targets of this compound have not been extensively elucidated. nih.govnih.gov Further studies are needed to identify the precise proteins and pathways with which this compound interacts.

Bioreductive Activation Pathway: The role of the nitro group in the biological activity of this compound, particularly under hypoxic conditions, warrants more in-depth investigation. tandfonline.com Understanding the specific enzymes and metabolic pathways involved in its bioreductive activation could lead to the design of more effective and tumor-selective drugs.

Structure-Activity Relationship (SAR) for the C1 and C4 Positions: While the importance of the substituents at the 1 and 4 positions is acknowledged, a systematic SAR study focusing on the effects of different halogens at C1 and various electron-withdrawing groups at C4 is lacking. jocpr.com Such studies could provide valuable insights for optimizing the compound's activity.

Combination Therapies: The potential synergistic effects of this compound with other anticancer agents or treatment modalities, such as radiation therapy, have not been thoroughly explored. Investigating combination therapies could reveal new strategies for cancer treatment. nih.gov

Pharmacokinetic and in vivo Studies: Much of the existing research is focused on in vitro studies. nih.gov There is a need for more comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and biodistribution of this compound in animal models.

Properties

IUPAC Name |

1-chloro-4-nitro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)12-11(8)13(17)7-3-1-2-4-9(7)15-12/h1-6H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHLPMFRWXKIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486576 | |

| Record name | 1-chloro-4-nitro-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20621-51-6 | |

| Record name | 1-chloro-4-nitro-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Chloro 4 Nitro 10h Acridin 9 One

Regioselective Synthesis of 1-chloro-4-nitro-10H-acridin-9-one and its Precursors

The precise arrangement of substituents on the acridinone (B8587238) scaffold is crucial for its chemical reactivity and biological activity. The regioselective synthesis of this compound, a key intermediate for various derivatives, has been a subject of significant research.

The construction of the acridinone core often involves the cyclization of N-phenylanthranilic acid derivatives. nih.gov A common approach is the Jourdan-Ullmann coupling followed by acid-catalyzed cyclization. nih.gov For the synthesis of this compound, this would typically involve precursors already bearing the chloro and nitro substituents in the desired positions.

One synthetic strategy begins with the nitration of chlorobenzene to yield a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with the latter being the major product. wikipedia.org This is followed by a nucleophilic aromatic substitution reaction where 4-nitrochlorobenzene is condensed with an appropriate aniline derivative.

Recent advancements have focused on developing more efficient and sustainable methods. For instance, microwave-assisted thermal cyclization has been employed to afford dihydroacridinones, which can then be aromatized to the desired acridinone. nih.gov Another innovative approach involves a three-component reaction catalyzed by Ce(IV) between chalcones, anilines, and β-ketoesters to construct the acridinone framework. nih.gov

The introduction of the halogen and nitro groups can be achieved at different stages of the synthesis. Halogenation and nitration of the pre-formed acridone (B373769) core can also be a viable route, although this may lead to challenges in controlling regioselectivity.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the reduction of related nitroaromatic compounds, various transition metal catalysts have been explored to improve efficiency. researchgate.net

The table below summarizes some of the reaction conditions that have been investigated for related transformations, which could be adapted for the synthesis of this compound.

| Reaction Step | Reagents and Conditions | Purpose |

| Nitration | conc. HNO₃ + conc. H₂SO₄ | Introduction of the nitro group to an aromatic ring. ck12.org |

| Cyclization | Microwave irradiation | To facilitate the formation of the acridinone ring system. nih.gov |

| Aromatization | Nitrobenzene (as solvent and oxidant) | To convert dihydroacridinones to the fully aromatic acridinone. nih.gov |

Post-Synthetic Modifications and Derivatization Strategies for this compound

The presence of the chloro, nitro, and acridinone functionalities in this compound provides multiple avenues for post-synthetic modifications, allowing for the generation of a diverse library of derivatives.

The chloro group at the C-1 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C-4 position. ck12.orglibretexts.org This allows for the displacement of the chloride ion by a variety of nucleophiles. The nitro group at the para position effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. ck12.orglibretexts.org

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the formation of 1-amino, 1-alkoxy, and 1-thioether substituted 4-nitro-10H-acridin-9-ones, respectively. The reactivity of the C-1 chloro group is significantly higher than that of a chloro substituent in an unactivated aromatic ring.

The table below illustrates the types of nucleophiles that can be employed in the SNAr reaction at the C-1 position.

| Nucleophile Type | Example | Product Type |

| Amines | R-NH₂ | 1-Amino-4-nitro-10H-acridin-9-one derivatives |

| Alkoxides | R-O⁻ | 1-Alkoxy-4-nitro-10H-acridin-9-one derivatives |

| Thiolates | R-S⁻ | 1-(Alkyl/Arylthio)-4-nitro-10H-acridin-9-one derivatives |

The nitro group at the C-4 position can be readily reduced to an amino group. jsynthchem.com This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, ranging from metal-based systems like iron in acidic media or catalytic hydrogenation with palladium on carbon, to milder reagents such as sodium borohydride in the presence of a transition metal catalyst. jsynthchem.comwikipedia.orgorganic-chemistry.org The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.

The reduction of the nitro group can also proceed through intermediate stages, such as the formation of a hydroxylamine (B1172632). wikipedia.org

The acridinone ring itself is generally resistant to oxidation. However, the carbonyl group at C-9 can undergo reduction. For instance, some 10-benzyl-9-acridones have been reduced to the corresponding 10-benzy1-9, 10-dihydroacridine derivatives using sodium borohydride.

The nitrogen atom at the N-10 position of the acridinone ring can be functionalized through various reactions, such as alkylation or acylation. This allows for the introduction of a wide range of substituents, which can significantly influence the molecule's properties. For example, N-alkylation can be achieved by treating the acridinone with an alkyl halide in the presence of a base.

The synthesis of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and N-benzoylated acridones has been reported, demonstrating the feasibility of introducing complex functionalities at the N-10 position. nih.gov These modifications can be crucial for modulating the biological activity of the acridinone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated 10H-acridin-9-ones

The chlorine substituent at the C-1 position of this compound presents a prime site for post-synthetic modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. While direct palladium-catalyzed cross-coupling on this compound is a subject of ongoing research, the reactivity of halogenated acridinones in such transformations provides a strong precedent for its potential.

The general catalytic cycle for these reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. nobelprize.orgwikipedia.orgwikipedia.orglibretexts.orglibretexts.orgyoutube.comorganic-chemistry.org

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C-C | Mild reaction conditions, high functional group tolerance, commercially available reagents. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Forms substituted alkenes, tolerant of various functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | A versatile method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org |

The reactivity of the C-Cl bond in this compound is significantly influenced by the strongly electron-withdrawing nitro group at the C-4 position. This electronic effect is anticipated to activate the C-Cl bond towards oxidative addition to a palladium(0) catalyst, a crucial initial step in the catalytic cycle. However, the nitro group itself can also interact with the palladium catalyst, potentially leading to competing reaction pathways or catalyst inhibition. Recent studies have demonstrated that nitroarenes can serve as electrophilic coupling partners in Suzuki-Miyaura reactions, proceeding via cleavage of the Ar-NO2 bond. mdpi.comorganic-chemistry.org This highlights the dual nature of the nitro group's influence on palladium-catalyzed transformations.

Research Findings on Related Systems:

While specific data on this compound is limited, studies on related halogenated and nitrated aromatic compounds offer valuable insights:

Buchwald-Hartwig Amination: The palladium-catalyzed amination of aryl halides is a well-established method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides. youtube.com Given the electron-deficient nature of the acridinone core in the target molecule, it is plausible that Buchwald-Hartwig amination could be successfully employed to introduce various amine functionalities at the C-1 position.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures. wikipedia.orgorganic-chemistry.org The coupling of nitroarenes with boronic acids has been achieved, indicating that the nitro group is not necessarily a prohibitive substituent. mdpi.comorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of diverse aryl and heteroaryl moieties, significantly expanding its structural diversity.

Heck Reaction: The Heck reaction provides a means to form substituted alkenes from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The electronic properties of the aryl halide play a crucial role in the efficiency of the reaction. The electron-withdrawing nature of the acridinone system, further enhanced by the nitro group, would likely facilitate the oxidative addition step of the Heck reaction.

Table 2: Plausible Palladium-Catalyzed Transformations of this compound

| Reaction Type | Potential Product | Significance |

| Suzuki-Miyaura Coupling | 1-Aryl-4-nitro-10H-acridin-9-one | Access to novel biaryl acridinone derivatives for materials science and medicinal chemistry applications. |

| Buchwald-Hartwig Amination | 1-Amino-4-nitro-10H-acridin-9-one derivatives | Introduction of nitrogen-containing functionalities, which are prevalent in biologically active molecules. |

| Heck Reaction | 1-Alkenyl-4-nitro-10H-acridin-9-one | Creation of extended conjugated systems with potential applications in optoelectronics. |

Mechanistic Insights into the Formation and Reactivity of this compound

The primary synthetic route to the this compound core is the Jourdan-Ullmann condensation. This reaction involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by an intramolecular cyclization to form the tricyclic acridinone system. researchgate.net

The formation of this compound specifically involves the reaction of 2-amino-5-nitrobenzoic acid with 1,2-dichlorobenzene. The mechanism of the Ullmann condensation has been the subject of considerable study, and while several pathways have been proposed, the exact sequence of events can be influenced by the specific substrates and reaction conditions.

A plausible mechanistic pathway for the formation of the N-arylanthranilic acid intermediate involves the following steps:

Formation of a Copper(I) Amide: The anthranilic acid derivative reacts with the copper catalyst in the presence of a base to form a copper(I) amide species.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive Elimination: Reductive elimination from the copper(III) intermediate yields the N-arylanthranilic acid and regenerates the active copper(I) catalyst.

Following the formation of the N-phenylanthranilic acid derivative, an intramolecular cyclization is required to construct the acridinone ring. This step is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, and proceeds via an electrophilic acylation mechanism.

The reactivity of this compound is dictated by the interplay of the electronic effects of its constituent functional groups. The acridinone core itself is an electron-deficient aromatic system. The presence of the strongly electron-withdrawing nitro group at the C-4 position further depletes the electron density of the aromatic rings. This has several important consequences for the molecule's reactivity:

Activation of the C-Cl Bond: The electron-withdrawing nature of the nitro group and the acridinone system activates the C-1 chloro substituent towards nucleophilic aromatic substitution and, as previously discussed, oxidative addition in palladium-catalyzed reactions.

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the aromatic rings makes them less susceptible to attack by electrophiles.

Potential for Nucleophilic Attack on the Aromatic Rings: The electron-poor character of the acridinone core could render it susceptible to nucleophilic attack at positions other than C-1, although this is generally less favored than substitution at the halogenated position.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Nitro 10h Acridin 9 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For acridone (B373769) derivatives, including 1-chloro-4-nitro-10H-acridin-9-one, NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the precise assignment of the molecular structure. nih.govmdpi.com

To unambiguously assign the complex NMR spectra of substituted acridones, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the coupling relationships between adjacent protons on the aromatic rings, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com By correlating the assigned proton signals with their directly bonded carbon atoms, a significant portion of the carbon skeleton can be mapped.

A combination of these 2D NMR experiments allows for a step-by-step assembly of the molecular puzzle, leading to a complete and confident structural assignment. researchgate.netnih.gov

Polymorphism, the ability of a solid to exist in multiple crystal forms, can significantly impact the physical properties of a compound. nih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as different crystal packing arrangements lead to distinct NMR spectra. nih.govjeol.com While solution-state NMR spectra of different polymorphs are identical because the crystal structure is lost upon dissolution, ssNMR can readily differentiate between them. jeol.com

For this compound, ssNMR could be used to:

Identify the presence of different polymorphic forms in a bulk sample. nih.gov

Quantify the relative amounts of each polymorph in a mixture. researchgate.net

Provide insights into the molecular conformation and intermolecular interactions within each crystal lattice. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov The chemical shifts and line widths in the ssNMR spectrum are sensitive to the local electronic environment and molecular mobility, providing a unique fingerprint for each polymorphic form. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also instrumental in assessing the purity of a sample and, through fragmentation analysis, can offer valuable structural clues. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₃H₇ClN₂O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. wikipedia.orgnih.gov Potential fragmentation pathways could include:

Loss of the nitro group (NO₂) or a nitro radical (•NO₂). nih.govnih.gov

Loss of carbon monoxide (CO) from the acridone carbonyl group. miamioh.edu

Loss of a chlorine radical (•Cl).

Cleavage of the acridone ring system.

The fragmentation of the parent acridone structure typically involves the loss of CO, followed by further fragmentation of the resulting carbazole-like ion. nist.gov The presence of the chloro and nitro substituents would influence the fragmentation pathways, and the analysis of these specific fragments would help to confirm their positions on the acridone skeleton. nih.gov By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy. nih.govncsu.edu

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.net It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. tugraz.at

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. nih.govgrafiati.com This technique would confirm the connectivity established by NMR and MS, and also reveal details about the planarity of the acridone system, the torsion angles of the substituents, and any intermolecular interactions such as hydrogen bonding or π-stacking in the solid state. researchgate.nettugraz.at

Powder X-ray Diffraction (PXRD): When single crystals are not available, powder X-ray diffraction can be used. libretexts.org PXRD provides a diffraction pattern that is a fingerprint of the crystalline solid. While it is more challenging to solve a structure from powder data alone, it is an excellent tool for identifying crystalline phases, determining the purity of a sample, and comparing different polymorphic forms. grafiati.comlibretexts.org Each polymorph will have a unique PXRD pattern.

The combination of these advanced spectroscopic and crystallographic techniques provides a comprehensive and detailed structural characterization of this compound, leaving no ambiguity as to its chemical identity and solid-state structure.

Data Tables

Table 1: Spectroscopic Techniques and Their Applications for this compound

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical environment of protons, proton-proton coupling | Assignment of aromatic and NH protons. |

| ¹³C NMR | Chemical environment of carbons | Assignment of all carbon atoms in the molecule. |

| COSY | Proton-proton (H-H) correlations | Establishes connectivity of adjacent protons in the aromatic rings. |

| HMQC/HSQC | Direct carbon-proton (C-H) correlations | Links protons to their directly attached carbons. |

| HMBC | Long-range carbon-proton (C-H) correlations | Establishes the overall carbon skeleton and connectivity across heteroatoms. |

| Solid-State NMR | Information on solid-state structure and dynamics | Analysis of polymorphs and molecular packing. |

| HRMS | Exact mass and elemental formula | Confirms the molecular formula C₁₃H₇ClN₂O₃. |

| MS/MS | Fragmentation patterns | Elucidates the molecular structure by identifying characteristic fragment ions. |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, and angles | Unambiguous determination of the atomic arrangement in the solid state. |

| Powder XRD | Crystalline fingerprint | Identification of crystalline phases and polymorphs. |

Table 2: Predicted Fragmentation Patterns in Mass Spectrometry for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ |

| [M+H]⁺ | [M+H - CO]⁺ | CO |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl |

| [M+H - CO]⁺ | Further fragmentation of the ring system | Multiple small molecules |

Elucidation of Crystal Packing and Intermolecular Interactions

In the crystal lattice of acridone derivatives, a characteristic interaction is the formation of hydrogen bonds involving the N-H group of the acridine (B1665455) ring and the carbonyl oxygen (C=O). This often results in the formation of chains or dimers of molecules. conicet.gov.ar For this compound, the N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

Furthermore, the planar tricyclic acridone system is prone to π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal structure. The presence of the electron-withdrawing nitro group and the chloro substituent can modulate the electronic distribution of the aromatic system, influencing the nature and geometry of these stacking interactions.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H | O=C | Formation of molecular chains/dimers |

| π-π Stacking | Acridone Ring | Acridone Ring | Stabilization of crystal lattice through stacking |

| Halogen Bonding | C-Cl | O (nitro/carbonyl) or N | Directional interaction influencing molecular assembly |

| Other van der Waals forces | Various atoms | Various atoms | General contribution to crystal cohesion |

Conformational Analysis of this compound in the Solid State

The conformation of this compound in the solid state is expected to be largely planar, which is a characteristic feature of the parent acridone scaffold. conicet.gov.ar This planarity is essential for its ability to intercalate into DNA, a mechanism of action for many biologically active acridine derivatives.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The spectra are characterized by bands corresponding to specific vibrational modes of the molecule.

For this compound, the key functional groups include the secondary amine (N-H), the carbonyl group (C=O), the nitro group (NO₂), the C-Cl bond, and the aromatic C-H and C=C bonds of the acridine core.

N-H and C=O Stretching: The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the acridone system gives rise to a strong absorption band, usually around 1640-1610 cm⁻¹.

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appearing in the 1560-1520 cm⁻¹ range, and the symmetric stretch (ν_s(NO₂)) found between 1360-1330 cm⁻¹.

Aromatic Vibrations: The aromatic C=C stretching vibrations occur in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching bands are expected above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region of the spectrum.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3100 |

| C-H Stretch (Aromatic) | Aromatic Ring | > 3000 |

| C=O Stretch | Ketone (Acridone) | 1640 - 1610 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1400 |

| Asymmetric NO₂ Stretch | Nitro Group | 1560 - 1520 |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1330 |

| C-N Stretch | Amine/Nitro | 1300 - 1200 |

| C-Cl Stretch | Chloroalkane (Aryl) | 800 - 600 |

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical behavior of molecules. The acridone scaffold is known for its distinct electronic spectrum and often exhibits fluorescence.

The UV-Vis spectrum of acridone derivatives typically shows multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. The parent 9(10H)-acridinone shows absorption maxima around 250, 380, and 400 nm. nist.gov The introduction of the chloro and nitro substituents is expected to cause a shift in these absorption bands (a bathochromic or red shift) and alter their intensities due to their electron-withdrawing nature.

Many acridone derivatives are highly fluorescent, a property that is sensitive to their substitution pattern and environment. nih.govrsc.org The fluorescence emission typically occurs at a longer wavelength than the absorption. The efficiency of this emission is quantified by the fluorescence quantum yield. The presence of a nitro group, which is known to be a fluorescence quencher in many aromatic systems, can significantly impact the fluorescence properties of this compound, potentially leading to a lower quantum yield compared to the parent acridone.

Table 3: Anticipated Photophysical Properties of this compound

| Property | Description | Expected Observation |

| UV-Vis Absorption (λ_max) | Wavelengths of maximum light absorption due to electronic transitions. | Multiple bands in the UV and visible regions, likely red-shifted compared to unsubstituted acridone. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | High values for π-π* transitions. |

| Fluorescence Emission (λ_em) | Wavelength of maximum light emission after excitation. | Emission at a longer wavelength than the longest-wavelength absorption band. |

| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Potentially lower than unsubstituted acridone due to the quenching effect of the nitro group. |

Computational and Theoretical Investigations of 1 Chloro 4 Nitro 10h Acridin 9 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in elucidating the electronic structure of molecules. tandfonline.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For the acridinone (B8587238) core, DFT calculations have been used to analyze its vibrational properties and electronic transitions. researchgate.net The introduction of chloro and nitro substituents on this core structure significantly modifies its electronic properties. DFT is employed to optimize the molecular geometry and calculate various descriptors such as the energies of frontier molecular orbitals (FMO), molecular electrostatic potentials (MEP), and global chemical reactivity parameters. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.com

For aromatic nitro compounds, the strong electron-withdrawing nature of the nitro (-NO2) group typically lowers the energy of the LUMO, while the electron-withdrawing chloro (-Cl) group also contributes to this effect. This generally results in a smaller HOMO-LUMO gap compared to the unsubstituted acridinone parent molecule, indicating higher reactivity. DFT studies on similar nitro-substituted heterocyclic compounds have quantified these gaps. For instance, a study on a dinitro-substituted Schiff base reported a HOMO-LUMO gap of 0.13061 atomic units (a.u.), highlighting its reactive nature. scienceopen.com The HOMO-LUMO gap for 1-chloro-4-nitro-10H-acridin-9-one would be expected to be similarly small, suggesting a high potential for accepting electrons and participating in charge-transfer interactions.

Table 1: Representative HOMO-LUMO Energy Gaps from DFT Studies on Related Compounds

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl | DFT | 3.97 | eurjchem.com |

| (E)-2-chloro-4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenol | DFT (B3LYP/6-311G) | ~3.55 | scienceopen.com |

| 9-chloro-1-methylacridine-4-carboxylic acid | DFT | Not Specified | tandfonline.com |

Note: The energy gap for the dinitrophenyl)hydrazono)methyl)phenol was converted from a.u. to eV (1 a.u. = 27.2114 eV).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). tandfonline.comeurjchem.com

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the acridinone ring. These regions are the most likely sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atom of the N-H group in the acridinone ring and regions of the aromatic system influenced by the electron-withdrawing groups would exhibit positive potential, making them susceptible to nucleophilic attack. tandfonline.com This analysis is crucial for predicting how the molecule will orient itself when approaching a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA molecule. e-nps.or.kr It helps in understanding the binding mechanism and estimating the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov Acridine (B1665455) derivatives are well-known for their ability to intercalate into DNA and inhibit enzymes like topoisomerases. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-receptor complex over time in a simulated physiological environment. nih.gov

Docking simulations of this compound would likely focus on its interaction with DNA or enzymes such as topoisomerase or protein kinases. The planar acridinone ring system is ideal for intercalating between DNA base pairs through π-π stacking interactions. nih.gov The substituents would play a key role in modulating this binding. The nitro and chloro groups could form specific hydrogen bonds or electrostatic interactions with amino acid residues in an enzyme's active site or with the DNA backbone, enhancing binding affinity and specificity.

Studies on similar molecules provide a template for these expected interactions. For example, docking of nitrobenzamide derivatives with α-glucosidase revealed binding energies ranging from -8.0 to -9.7 kcal/mol, with key interactions including hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net Similarly, acridine-based N-acylhydrazone derivatives have been shown to bind to DNA with binding constants (Kb) in the order of 10^3 M-1. nih.gov

Table 2: Examples of Molecular Docking Results for Related Compound Classes

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Nitrochalcones | COX-1 / COX-2 | -8.2 to -9.3 | Arg120, Val509, Ala513 | mdpi.com |

| 2-chloro-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | Not specified | nih.gov |

| Phlorotannins | Butyrylcholinesterase | Not specified | Ser198, His438, Asp70 | e-nps.or.kr |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and Analogues (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. ijpsonline.com

For a series of acridinone analogues including this compound, a QSAR model would be developed using their measured in vitro activity (e.g., IC50 values against a cancer cell line or an enzyme). The model would correlate this activity with calculated molecular descriptors. Important descriptors for nitroaromatic compounds often include:

Electronic Descriptors: The energy of the LUMO (E_LUMO) is often critical, as the reduction of the nitro group is a key step in the mechanism of action for many nitroaromatic compounds. mdpi.com

Hydrophobicity Descriptors: The partition coefficient (logP) describes the molecule's solubility and ability to cross cell membranes.

Steric/Topological Descriptors: Descriptors related to molecular size, shape, and branching.

In a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA) were found to be positively correlated with antitubercular activity, indicating that these properties enhance the desired biological effect. nih.gov A QSAR model for this compound and its analogues would similarly identify which structural features are most important for its in vitro activity, providing a rational basis for future chemical modifications.

Retrosynthetic Analysis and Reaction Pathway Prediction using Computational Chemistry

The strategic design of a synthetic route to a complex molecule like this compound is greatly enhanced by computational chemistry. Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, commercially available precursors, can be guided and validated by theoretical calculations to predict the most viable and efficient reaction pathways.

A primary and well-established method for constructing the acridone (B373769) scaffold is the Ullmann acridine synthesis. scribd.com This approach typically involves the copper-catalyzed condensation of an anthranilic acid derivative with a suitable aryl partner, followed by cyclization. wikipedia.orgnih.gov Applying this logic to this compound, the most logical retrosynthetic disconnection is at the C-N and C-C bonds forming the central heterocyclic ring.

This disconnection strategy points to two primary precursor molecules. The core of the retrosynthetic pathway is an Ullmann condensation reaction, a type of copper-promoted cross-coupling. wikipedia.org Specifically, this would likely involve the N-arylation of an anthranilic acid derivative. nih.gov

The proposed retrosynthetic pathway is as follows:

Disconnection of the Acridone Ring: The acridone ring can be disconnected via a conceptual reverse of an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation). This breaks the C4a-C9a bond, leading to an N-phenylanthranilic acid intermediate.

Disconnection of the N-Phenyl Bond: The bond between the nitrogen atom and the substituted phenyl ring can be disconnected via a reverse Ullmann condensation. This is the key strategic step, separating the molecule into two more manageable precursors.

This analysis identifies the following key precursors for the synthesis of the target molecule:

| Precursor Number | Chemical Name | Role in Synthesis |

| I | 2-amino-5-nitrobenzoic acid | Provides the benzoic acid and amino functionalities for one half of the acridone core. |

| II | 1,2-dichloro-4-nitrobenzene | Acts as the arylating agent in the Ullmann condensation step. |

Computational chemistry offers powerful tools to move from this theoretical retrosynthesis to a predictable reaction pathway. By employing methods like Density Functional Theory (DFT), the feasibility of the proposed Ullmann condensation and subsequent cyclization can be rigorously evaluated before any experimental work is undertaken. digitellinc.com DFT calculations can elucidate the entire reaction mechanism, including the energies of reactants, products, intermediates, and crucially, the transition states that govern the reaction rates. acs.org

For the proposed synthesis of this compound, computational analysis would focus on the key steps:

Ullmann Condensation: Theoretical models can predict the activation energy for the copper-catalyzed coupling of 2-amino-5-nitrobenzoic acid and 1,2-dichloro-4-nitrobenzene. This involves calculating the energy profile for the oxidative addition, ligand exchange, and reductive elimination steps characteristic of cross-coupling reactions. organic-chemistry.org The influence of the electron-withdrawing nitro and chloro groups on the reaction's favorability can also be quantified. wikipedia.org

Intramolecular Cyclization: After the N-C bond is formed, the subsequent ring-closing step to form the acridone structure must occur. Computational models can determine the activation barrier for this intramolecular acylation. This calculation would confirm whether the reaction can proceed under thermal conditions or if a strong acid catalyst is required, which is common for this type of cyclization. nih.gov

The data generated from these computational investigations provide quantitative metrics to assess the likelihood of a successful synthesis.

| Computational Parameter | Significance in Pathway Prediction |

| Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of a reaction step. A lower activation energy indicates a faster reaction. |

| Reaction Energy (ΔGr) | Determines the thermodynamic favorability. A negative value indicates that the transformation from reactants to products is spontaneous. |

| Transition State Geometry | Provides a three-dimensional model of the highest-energy point along the reaction coordinate, offering insights into the steric and electronic factors that control the reaction. |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the reactants helps predict their reactivity and the regioselectivity of the coupling reaction. digitellinc.com |

By simulating the reaction pathway, computational chemistry allows for the a priori selection of optimal reaction conditions (e.g., temperature, catalyst, solvent) and can identify potential side reactions or non-viable routes, thereby saving significant experimental time and resources. umn.edu This predictive power makes computational analysis an indispensable part of modern synthetic chemistry design.

Mechanistic Studies of Biological Interactions and Molecular Targets of 1 Chloro 4 Nitro 10h Acridin 9 One Strictly in Vitro and Molecular Level

Interaction with DNA and RNA: Intercalation, Alkylation, and Groove Binding Studies

The planar nature of the acridine (B1665455) core is a strong indicator of its potential to intercalate between the base pairs of DNA and RNA. This mode of binding is a hallmark of many acridine derivatives. Furthermore, the presence of a nitro group suggests the possibility of covalent bond formation, leading to more permanent adduction to nucleic acids.

Spectroscopic techniques are pivotal in elucidating the binding modes of small molecules to nucleic acids. For acridine derivatives, changes in absorbance (hypochromism or hyperchromism) and shifts in wavelength (bathochromic or hypsochromic) upon titration with DNA are indicative of interaction. Fluorescence spectroscopy is also a powerful tool, as the intrinsic fluorescence of the acridine chromophore is often quenched or enhanced upon binding, providing insights into the binding constant and stoichiometry.

While no specific spectroscopic studies for 1-chloro-4-nitro-10H-acridin-9-one are available, studies on other substituted acridines demonstrate that UV-Vis and fluorescence titration are standard methods to determine binding affinities (Kb) and the number of binding sites. For instance, novel acridine N-acylhydrazone derivatives have been shown to interact with calf thymus DNA (ctDNA), causing hypochromicity and a slight hypsochromic shift in their absorption spectra, which is characteristic of intercalation. nih.gov

Although no specific gel electrophoresis or viscosity data exists for this compound, studies on other 1-nitroacridine derivatives have shown they can form covalent adducts with DNA, leading to crosslink formation. nih.gov This type of interaction would also be detectable by gel electrophoresis.

Enzyme Inhibition and Activation Studies (e.g., Topoisomerases, Kinases, Reductases)

Acridine derivatives are well-known inhibitors of various enzymes, most notably topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Enzyme kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitory constants (Ki or IC50 values). Such analyses would involve measuring enzyme activity at various concentrations of the substrate and the inhibitor.

Specific kinetic data for the interaction of this compound with any enzyme are not present in the reviewed literature.

The primary enzyme targets for many acridine compounds are DNA topoisomerases I and II. By intercalating into DNA, these compounds can stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and subsequent cell death. Research on eight different 1-nitroacridine derivatives has demonstrated their ability to stabilize the topoisomerase I-DNA cleavable complex, an action that was correlated with their cytotoxic activity. nih.gov This suggests that topoisomerase I is a likely target for this compound. Other potential enzyme targets could include various kinases and reductases, though this remains speculative without direct experimental evidence.

Cellular Uptake and Subcellular Localization Studies of this compound (using cell lines)

Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its biological effects. The lipophilicity and charge of a molecule are key determinants of its ability to cross the cell membrane. The fluorescence of the acridine ring system is a valuable property for these studies, enabling visualization by fluorescence microscopy.

There are no published studies on the cellular uptake and subcellular localization of this compound. However, related acridine compounds, such as the anticancer agent amsacrine, have been shown to accumulate in cells and affect cell cycle progression. nih.gov Given its planar, heterocyclic structure, it is plausible that this compound would be taken up by cells and, due to its DNA-interacting potential, would likely localize to the nucleus.

Modulation of Cellular Pathways and Signaling Cascades by Acridinone (B8587238) Derivatives (e.g., apoptosis, cell cycle arrest in in vitro models)

While no studies have directly delineated the pathways modulated by this compound, research on analogous compounds provides a strong indication of its probable mechanisms. Acridine derivatives are well-documented for their ability to induce apoptosis and disrupt cell cycle progression in various cancer cell lines. researchgate.netnih.gov

The primary molecular action underlying these effects is the interaction of the planar acridine ring system with cellular DNA. rsc.orgnih.gov This interaction typically occurs via intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.gov This physical disruption can interfere with DNA replication and transcription, leading to DNA damage.

This DNA damage response often triggers cell cycle arrest, providing the cell with time to repair the damage. Studies on compounds like 9-phenyl acridine have shown that acridine derivatives can block cell cycle progression, frequently at the G2/M checkpoint. nih.gov If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.

The induction of apoptosis by acridine compounds has been shown to proceed through mitochondria-mediated pathways. nih.gov Key events in this cascade include the lowering of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.gov For instance, the derivative 11-chloro-3-methyl-3H-imidazo[4,5-a]acridine has been demonstrated to induce caspase-dependent apoptosis, likely stemming from DNA damage caused by the inhibition of DNA topoisomerase I and/or II enzymes. researchgate.net

Table 1: Effects of Selected Acridine Derivatives on Cellular Pathways (In Vitro)

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Probable Mechanism |

|---|---|---|---|

| 9-phenyl acridine (ACPH) | A375 (human melanoma), HeLa | Induces apoptosis, G2/M cell cycle arrest | DNA damage, mitochondrial potential disruption, cytochrome c release, caspase-3 activation. nih.gov |

| 11-chloro-3-methyl-3H-imidazo[4,5-a]acridine | 5637 (bladder cancer) | Induces apoptosis | DNA damage, inhibition of topoisomerase I/II, caspase-3 activation. researchgate.net |

Mechanisms of Action in Select In Vitro Biological Models (e.g., antimicrobial, antiparasitic, antiprotozoal activity mechanisms)

Specific mechanistic studies on the antimicrobial, antiparasitic, or antiprotozoal activity of this compound are not available. However, the activities of related acridines, particularly nitroacridines, have been characterized, suggesting potential modes of action.

Antimicrobial Mechanisms

The antibacterial properties of acridine derivatives are strongly linked to their chemical structure, which allows them to function as DNA intercalating agents. rsc.orgoup.com For the antibacterial effect to occur, the acridine molecule typically needs to be ionized to facilitate interaction with the negatively charged nucleic acids of bacteria. oup.com This intercalation disrupts DNA structure and function, inhibiting essential cellular processes and leading to cell death.

Furthermore, some acridine derivatives can exert a more rapid bactericidal effect through oxidative mechanisms. Reduced forms of the acridine nucleus can participate in redox cycling, generating reactive oxygen species like the superoxide (B77818) radical anion, which causes widespread damage to cellular components. oup.com The presence of a nitro group, as in this compound, is significant. Nitroaromatic compounds are known to be activated by cellular reductases, which can also lead to the formation of cytotoxic radicals. oup.com

Antiparasitic and Antiprotozoal Mechanisms

Acridines and acridinones are a well-established class of antiprotozoal agents with a history of use against malaria and other parasitic diseases. rsc.orgnih.govnih.gov

A key mechanism in their antimalarial action against Plasmodium falciparum is the inhibition of hemozoin biocrystallization. nih.govresearchgate.net The parasite digests hemoglobin within its digestive vacuole, releasing toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. Acridinone compounds can accumulate in this acidic vacuole and cap the growing hemozoin crystal, preventing further detoxification of heme and leading to a buildup of the toxic substance, which kills the parasite. nih.gov

Against other protozoa, such as Trypanosoma and Leishmania, the mechanism often involves targeting DNA and related enzymes. researchgate.net Lipophilic 9-anilinoacridine (B1211779) derivatives, for example, act as topoisomerase II inhibitors in Leishmania major. researchgate.net

For nitro-substituted compounds, a crucial mechanism of action in certain protozoa is reductive activation. nih.gov Parasites like Trypanosoma cruzi possess nitroreductase (NTR) enzymes that are absent in their mammalian hosts. nih.gov These enzymes reduce the nitro group on the drug, transforming the prodrug into a highly reactive species, such as a nitroso or hydroxylamine (B1172632) derivative. These metabolites can induce lethal oxidative and nitrosative stress within the parasite, providing a selective mode of action. nih.gov A compound like 9-[(3-nitro-1H-1,2,4-triazolyl)-propylamino]acridine has demonstrated potent and selective activity against T. cruzi via this pathway. nih.gov

Table 2: General In Vitro Mechanisms of Action for Acridinone Analogues

| Activity Type | Target Organism(s) | General Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria | DNA intercalation, generation of superoxide radicals. oup.com |

| Antimalarial | Plasmodium falciparum | Inhibition of hemozoin biocrystallization in the digestive vacuole. nih.govresearchgate.net |

| Antileishmanial | Leishmania major | Inhibition of topoisomerase II. researchgate.net |

| Antitrypanosomal | Trypanosoma cruzi | Reductive activation by parasite-specific nitroreductase enzymes, leading to cytotoxic metabolites. nih.gov |

Structure Activity Relationship Sar Studies of 1 Chloro 4 Nitro 10h Acridin 9 One Analogues Focused on in Vitro Activity

Impact of Halogen Substituents on Biological Activity

The nature and position of halogen substituents on the acridinone (B8587238) scaffold play a significant role in modulating the biological activity of this class of compounds. While direct SAR studies comparing chloro, fluoro, and bromo analogues of 1-chloro-4-nitro-10H-acridin-9-one are not extensively detailed in the provided results, the broader context of halogenated acridinones suggests their importance.

For instance, in the development of anxiolytics based on 1,4-benzodiazepin-2-one, the presence of a halogen like chlorine or bromine at the 7-position enhances the therapeutic action. nih.gov This suggests that the electronegativity and size of the halogen atom can influence the molecule's interaction with its biological target. In another study on nitrated pyrrolomycins, halogenation was found to be a key factor for their antimicrobial activity. nih.gov Specifically, nitro derivatives with some degree of halogenation showed the best results against Staphylococcus aureus and Candida species. nih.gov

In the context of acridinone derivatives, a novel fluorinated acridone (B373769) compound was synthesized and showed potent cytotoxic effects across a majority of cancer cell lines, with GI50 values ranging from 0.13 to 26 µM. researchgate.netjocpr.com This highlights the potential of fluorine substitution to enhance biological activity. The replacement of a nitro group with a halogen at different positions of the acridine (B1665455) ring has been shown to reduce the activity of nitracrine, an anticancer drug, underscoring the specific role of each substituent. nih.gov

The following table summarizes the impact of halogenation on the biological activity of related compound classes.

| Compound Class | Halogen Substituent | Impact on Biological Activity |

| 1,4-benzodiazepin-2-ones | Chlorine, Bromine | Enhances therapeutic action nih.gov |

| Nitrated pyrrolomycins | General halogenation | Key for antimicrobial activity nih.gov |

| Fluorinated acridones | Fluorine | Potent cytotoxic effects researchgate.netjocpr.com |

| Nitracrine analogues | Halogen replacing nitro group | Reduced anticancer activity nih.gov |

Role of the Nitro Group in Modulating Biological Activity and Chemical Reactivity

The nitro group is a critical functional group in many biologically active compounds, and its presence in the this compound structure is pivotal to its activity. nih.gov The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the acridinone ring, influencing its reactivity and interactions with biological macromolecules. nih.govsvedbergopen.com

The biological activity of nitro compounds is often attributed to their ability to undergo metabolic reduction, leading to the formation of reactive intermediates such as nitroso and superoxide (B77818) species. nih.govsvedbergopen.com These reactive species can then interact with cellular components like DNA, causing damage and leading to cell death. nih.gov This mechanism is a common model for the antimicrobial activity of nitro-containing drugs. nih.gov

In the case of the anticancer drug nitracrine, the nitro group is essential for its activity. nih.gov Studies have shown that the absence of the nitro group or its replacement with other substituents, including halogens, at various positions on the acridine ring leads to a reduction in its anticancer efficacy. nih.gov Similarly, relocating the nitro group to a different position on the benzene (B151609) ring also results in decreased activity. nih.gov This underscores the specific positional importance of the nitro group for the biological function of this class of compounds.

The nitro group can also influence the molecule's ability to intercalate into DNA, a common mechanism of action for acridone derivatives. ontosight.airsc.org The planarity of the acridinone ring system allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription. rsc.org The electronic properties conferred by the nitro group can enhance these interactions.

The table below highlights the key roles of the nitro group in bioactive molecules.

| Feature | Description |

| Electron-withdrawing Nature | Alters the electronic distribution of the acridinone ring, affecting its reactivity and interactions with biological targets. nih.govsvedbergopen.com |

| Metabolic Activation | Can be reduced to form reactive intermediates that cause cellular damage, leading to antimicrobial or cytotoxic effects. nih.govsvedbergopen.com |

| Positional Importance | The specific position of the nitro group on the acridine ring is crucial for the biological activity of compounds like nitracrine. nih.gov |

| DNA Intercalation | The electronic influence of the nitro group can enhance the ability of the acridinone scaffold to intercalate into DNA. ontosight.airsc.org |

Influence of Substituents at the Acridinone Nitrogen (N-10) on Biological Profile

Modifications at the N-10 position of the acridinone ring system have been shown to significantly impact the biological profile of these compounds. The introduction of various substituents at this position can alter properties such as lipophilicity, cellular uptake, and interaction with biological targets.

For instance, the acetylation of the N-10 position in some acridone derivatives is thought to increase lipophilicity and improve membrane permeability, facilitating more efficient transport into microbial cells and enhancing antimicrobial and antifungal activities. dovepress.com Studies on 10-N-substituted acridinones with alkyl side chains terminating in a tertiary amino group have demonstrated antimalarial activity and the ability to chemosensitize chloroquine-resistant strains of Plasmodium falciparum. nih.gov In contrast, an acridinone with an N-10 alkyl chain ending in a chlorine atom did not show this chemosensitization effect, highlighting the importance of the terminal functional group. nih.gov

The synthesis of 10-(prop-2-yn-1-yl)acridin-9-one derivatives, which introduces a reactive alkyne group at the N-10 position, allows for further modification through click chemistry to create a diverse library of triazole analogues with potential biological activities. rsc.org In the context of anticancer activity, the introduction of a 4-phenylpiperazine-1-carbonyl group at the N-10 position of acridin-9-ones led to potent inhibitors of tubulin polymerization, with some analogues exhibiting excellent growth inhibitory effects on a wide range of tumor cell lines. nih.gov

The following table provides examples of how different N-10 substituents affect the biological activity of acridinone derivatives.

| N-10 Substituent | Biological Effect |

| Acetyl group | Increased lipophilicity, enhanced membrane penetration, and improved antimicrobial/antifungal activity. dovepress.com |

| Alkyl chains with terminal tertiary amino groups | Antimalarial activity and chloroquine (B1663885) chemosensitization. nih.gov |

| Alkyl chains with terminal chlorine | Lack of chemosensitization activity. nih.gov |

| Prop-2-yn-1-yl group | Provides a handle for further derivatization via click chemistry. rsc.org |

| 4-Phenylpiperazine-1-carbonyl group | Potent inhibition of tubulin polymerization and strong antiproliferative activity. nih.gov |

Effects of Modifications on the Acridinone Ring System on Molecular Interactions

The tricyclic acridinone ring system is a planar structure that is crucial for its biological activity, primarily through its ability to intercalate into DNA. rsc.org Modifications to this ring system can have profound effects on its molecular interactions and, consequently, its biological profile.

The planarity of the acridinone core allows it to insert between the base pairs of DNA, a process known as intercalation. rsc.org This interaction can inhibit the function of essential enzymes like topoisomerases and telomerases, which are involved in DNA replication and maintenance, thereby leading to anticancer effects. rsc.org Any modification that disrupts this planarity would likely diminish its DNA intercalating ability and reduce its biological activity.

Substitutions on the acridinone ring can also influence its interaction with other biological targets. For example, dimethylation at the 3,4 positions of an N10-acetyl-acridone derivative was hypothesized to enhance DNA binding and the compound's effectiveness in disrupting microbial DNA. dovepress.com The introduction of different functional groups can also lead to new types of interactions. For instance, the development of residue interaction network tools now allows for the identification of various non-covalent interactions, including π-hydrogen bonds and halogen bonds, which can be critical for the binding of ligands to proteins. nih.gov

The presence of specific substituents can also direct the molecule to different biological targets. While the primary mechanism for many acridinone derivatives is DNA intercalation, some analogues have been shown to inhibit protein kinases like haspin and DYRK2. nih.gov The structure-activity relationship for the inhibition of these kinases was found to be highly dependent on the substitution pattern on the acridine ring. nih.gov

The table below summarizes the effects of modifications to the acridinone ring system.

| Modification | Effect on Molecular Interactions |

| Disruption of Planarity | Reduced DNA intercalation ability. rsc.org |

| Dimethylation at C-3 and C-4 | Potentially enhanced DNA binding. dovepress.com |

| Introduction of various functional groups | Can lead to new non-covalent interactions like π-hydrogen and halogen bonds. nih.gov |

| Specific substitution patterns | Can shift the biological target from DNA to protein kinases. nih.gov |

Development of SAR Models for Guiding Rational Design of this compound Derivatives

Structure-activity relationship (SAR) models are invaluable tools for the rational design of new, more potent, and selective analogues of this compound. These models aim to correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of novel derivatives.

Both classical Hansch analysis and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to acridine and acridinone derivatives. nih.gov For a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives, QSAR equations were developed that quantified the negative steric effect of substituents at position 7 and the positive effect of electron-withdrawing groups at positions 6 and 7 on acetylcholinesterase (AChE) inhibition. nih.gov

A CoMFA study on the same series of compounds, aligned based on docking models, resulted in a highly significant model using only the steric field. nih.gov This 3D-QSAR model was consistent with the classical QSAR findings, further validating the importance of steric factors at position 7. nih.gov Such models provide a three-dimensional map of the regions around the molecule where steric bulk is either favorable or unfavorable for activity, guiding the design of new analogues with improved potency.

The development of SAR models is an iterative process. It begins with the synthesis and biological testing of a diverse set of analogues. The resulting data is then used to build and validate a QSAR model. This model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. This cycle of design, synthesis, testing, and modeling accelerates the discovery of new drug candidates.

The following table outlines the key aspects of SAR model development for acridinone derivatives.

Applications of 1 Chloro 4 Nitro 10h Acridin 9 One in Chemical Biology and Materials Science

As Fluorescent Probes and Chemosensors for Biological Analytes

The acridone (B373769) scaffold is prized for its inherent fluorescence, making it an excellent base for building probes and chemosensors. mdpi.com These tools are designed to detect and quantify specific biological analytes through changes in their optical signals, offering high sensitivity and specificity for monitoring processes in environmental and biological systems. Current time information in Bangalore, IN.

The design of a fluorescent probe based on 1-chloro-4-nitro-10H-acridin-9-one involves coupling the fluorescent acridone core to a specific recognition moiety. The chlorine atom at the C1 position serves as a convenient attachment point for this purpose. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org

In this synthetic strategy, the electron-deficient aromatic ring, activated by the strongly electron-withdrawing nitro group at the C4 position, readily reacts with a nucleophile. libretexts.orgnih.gov This nucleophile is part of a "recognition unit" designed to selectively bind to the target analyte. For example, a molecule containing a primary amine or a thiol group can displace the chloride to form a stable conjugate. The this compound acts as the fluorophore, whose electronic properties are modulated upon binding of the analyte to the recognition unit. A general synthesis for a probe targeting a biological thiol like glutathione (B108866) might involve reacting the parent compound with a molecule containing a disulfide bond that can be cleaved by the analyte. rsc.org

The sensing mechanism of a probe derived from this compound would depend on the specific design of the conjugate. Two primary mechanisms are plausible: analyte-triggered substitution or modulation of photoinduced electron transfer (PET).

Nucleophilic Aromatic Substitution (SNAr) Mechanism: In this "turn-on" sensing model, the probe itself might be non-fluorescent or weakly fluorescent. The target analyte, if it is a strong nucleophile such as the thiol-containing tripeptide glutathione (GSH), can directly attack the electron-deficient acridone ring, displacing the chlorine atom. libretexts.orgrsc.org This covalent modification of the fluorophore core alters its intramolecular charge transfer (ICT) characteristics, leading to a significant increase in fluorescence intensity. The selectivity for specific thiols like glutathione over others such as cysteine or homocysteine can be engineered by fine-tuning the reactivity of the probe. rsc.org

Photoinduced Electron Transfer (PET) Quenching Mechanism: The nitro group is a well-known fluorescence quencher. nih.gov A probe can be designed where the fluorescence of the acridone core is initially "off" due to efficient PET from the fluorophore to the electron-deficient nitro group. The sensing event, such as an enzymatic reaction or a chemical transformation that modifies or removes the nitro group (e.g., reduction to an amine by a nitroreductase enzyme), would inhibit the PET process. This inhibition "turns on" the fluorescence, allowing for the detection of the analyte or enzymatic activity.

The table below summarizes and compares these two potential sensing mechanisms.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Photoinduced Electron Transfer (PET) |

| Signal Change | "Turn-on" fluorescence | "Turn-on" fluorescence |

| Core Reaction | Analyte displaces the chloro group | Analyte induces chemical change in the nitro group |

| Key Structural Element | C1-Chloro group | C4-Nitro group |

| Analyte Type | Nucleophiles (e.g., Thiols) | Analytes that can react with the nitro group |

| Selectivity Basis | Reactivity of the analyte as a nucleophile | Specificity of the reaction (e.g., enzyme selectivity) |

Potential in Functional Materials: Organic Semiconductors, Dyes, and Pigments

Acridine (B1665455) and acridone derivatives are recognized for their industrial applications as dyes and pigments due to their excellent stability. nih.gov The unique electronic structure of this compound makes it a candidate for use in advanced functional materials, particularly in the field of organic electronics.